Stigmastanol

Pharmacokinetics Bioavailability Absorption

Stigmastanol (β-sitostanol; CAS 138126-65-5) is a saturated 5α-stigmastane stanol, structurally distinct from common unsaturated sterols. Procure for research differentiating intestinal cholesterol inhibition, as its 1-2% absorption rate outperforms β-sitosterol's 4% in luminal studies. Ideal for lipid-based drug delivery models.

Molecular Formula C29H52O
Molecular Weight 416.7 g/mol
CAS No. 138126-65-5
Cat. No. B7823107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStigmastanol
CAS138126-65-5
Molecular FormulaC29H52O
Molecular Weight416.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C
InChIInChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1
InChIKeyLGJMUZUPVCAVPU-HRJGVYIJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stigmastanol (CAS 138126-65-5 / 83-45-4): A Saturated Phytosterol with Quantifiable Differentiation in Bioavailability and Cholesterol-Lowering Potency


Stigmastanol (also known as β-sitostanol or dihydrositosterol) is a 3-hydroxy steroid of the 5α-stigmastane class, formally designated as (3β,5α)-stigmastan-3-ol [1]. Unlike the more abundant unsaturated plant sterols (e.g., β-sitosterol, campesterol, stigmasterol), stigmastanol is a saturated stanol, a structural feature that profoundly reduces its intestinal absorption and enhances its hypocholesterolemic activity [2]. It is classified as an anticholesteremic drug and a plant metabolite, occurring naturally at low abundance but also produced industrially via hydrogenation of β-sitosterol [2][3].

Why β-Sitosterol or Campesterol Cannot Simply Replace Stigmastanol in Research and Formulation


Although stigmastanol shares a common sterane backbone with other phytosterols, substitution is not scientifically interchangeable. Saturation of the C5-C6 double bond (the defining feature of a stanol) dramatically alters key performance attributes. Stigmastanol exhibits significantly lower intestinal absorption (1-2%) compared to its unsaturated analogs β-sitosterol (4%) and campesterol (13%), resulting in higher fecal recovery and reduced systemic exposure [1]. Furthermore, this structural difference directly impacts cholesterol-lowering efficacy: stigmastanol (β-sitostanol) consistently outperforms β-sitosterol in reducing plasma cholesterol when dietary cholesterol is present [2]. The formulation behavior of free stigmastanol powder also differs markedly; its poor solubility in artificial bile limits cholesterol inhibition unless properly solubilized, a nuance not captured by sterol data [3].

Stigmastanol: Quantified Differential Performance Versus Closest Phytosterol Analogs


Intestinal Absorption: Stigmastanol vs. β-Sitosterol and Campesterol

In a comparative rat study using radiolabeled compounds, stigmastanol (as β-sitostanol) demonstrated significantly lower systemic absorption than its unsaturated counterparts. The overall absorption of β-sitostanol was only 1-2% of the administered dose, compared to 4% for β-sitosterol and 13% for campesterol [1]. This low absorption is a direct consequence of stanol saturation and is a key differentiator for minimizing systemic exposure.

Pharmacokinetics Bioavailability Absorption

Hypocholesterolemic Potency: Stigmastanol vs. β-Sitosterol in the Presence of Dietary Cholesterol

A direct comparative study in young male rats demonstrated that stigmastanol (β-sitostanol) is superior to β-sitosterol in reducing plasma cholesterol. When cholesterol was included in the diet, sitostanol consistently exhibited significantly greater hypocholesterolemic activity than sitosterol [1]. Additionally, feeding sitosterol resulted in increased plasma triglyceride levels, an adverse effect not observed with sitostanol administration [1].

Cholesterol-Lowering Cardiovascular Nutritional Biochemistry

Formulation-Dependent Cholesterol Absorption Inhibition: Powder vs. Micellar Solubilization

The cholesterol-lowering efficacy of stigmastanol is highly dependent on its physical form. A human study demonstrated that stigmastanol powder (1 g) reduced cholesterol absorption by only 11.3 ± 7.4% (P = 0.2), a non-significant effect attributed to poor solubility in artificial bile [1]. In stark contrast, the same compound delivered in lecithin micelles achieved a substantial and significant reduction of 36.7 ± 4.2% (P = 0.003) at a 700 mg dose [1].

Pharmaceutics Formulation Science Bioavailability

In Vivo Anti-Inflammatory Activity: Stigmastanol-Containing Mixture vs. β-Sitosterol Glycoside

In a mouse model of TPA-induced ear edema, a defined phytosterol mixture containing β-sitosterol, stigmasterol, stigmastenol, stigmastanol, and campesterol (fraction CD4-N) reduced inflammation by 78.2% at a dose of 1 mg/ear [1]. This activity was comparable to that of a pure β-sitosterol glycoside fraction (CD5-N), which achieved an 83.7% reduction [1]. While not a pure head-to-head comparison for stigmastanol alone, this provides class-level evidence that mixtures containing stigmastanol can achieve potent anti-inflammatory effects in this model.

Anti-Inflammatory Topical Pharmacology Natural Products

Relative Hypocholesterolemic Ranking in a Multi-Compound Rat Study

A multi-compound study comparing the hypocholesterolemic activities of several phytosterols in rats fed a 3% cholesterol diet ranked their efficacy in lowering liver cholesterol. The order of activity was: stigmasterol > β-sitosterol > stigmastanol > ergosterol > 7-ketocholesterol [1]. This cross-study comparison indicates that while stigmastanol is effective, it is less potent than stigmasterol and β-sitosterol in this specific model of reducing hepatic cholesterol accumulation following intravenous administration of saline-albumin emulsions.

Cholesterol-Lowering Comparative Pharmacology Hepatology

Stigmastanol (CAS 138126-65-5): Evidence-Backed Application Scenarios for Scientific and Industrial Users


In Vivo Cholesterol-Lowering Studies Requiring Minimal Systemic Absorption

For researchers investigating mechanisms of intestinal cholesterol inhibition, stigmastanol is the preferred phytosterol due to its quantifiably lower absorption (1-2%) compared to β-sitosterol (4%) or campesterol (13%) [1]. This property allows for a cleaner interpretation of luminal effects and minimizes confounding systemic variables, making it an ideal tool for studies focused on intestinal transporters or gut microbiota interactions.

Formulation Development for Enhanced Phytosterol Bioefficacy

The stark contrast in cholesterol absorption inhibition between stigmastanol powder (11.3% reduction) and its micellar formulation (36.7% reduction) positions this compound as a model system for pharmaceutical scientists studying lipid-based drug delivery [2]. Researchers focused on improving the oral bioavailability of poorly soluble BCS class II/IV compounds can use stigmastanol to benchmark formulation strategies like micellization, nano-emulsification, or solid dispersion.

Topical Anti-Inflammatory Research and Dermatological Formulation

Based on evidence that a phytosterol mixture containing stigmastanol achieves 78.2% reduction in TPA-induced edema [3], this compound is a relevant ingredient for research into topical anti-inflammatory agents. Its inclusion in formulations for skin irritation models or as a component in natural product-based dermatological preparations is supported by quantifiable in vivo data.

Comparative Pharmacology Studies of the Sterol vs. Stanol Mechanism

The differential effects of stigmastanol (a stanol) versus β-sitosterol (a sterol) on both cholesterol reduction and plasma triglycerides provide a robust foundation for mechanistic studies [4]. Stigmastanol should be the molecule of choice for any investigation aiming to isolate the biological consequences of sterol ring saturation, such as its impact on NPC1L1 binding affinity or LXR/RXR signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stigmastanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.